molecular formula C9H9F2NO2 B1582020 3,5-Difluoro-l-phenylalanine CAS No. 31105-91-6

3,5-Difluoro-l-phenylalanine

Cat. No. B1582020
CAS RN: 31105-91-6
M. Wt: 201.17 g/mol
InChI Key: QFGMPXZFCIHYIR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07893267B2

Procedure details

1.05 g (5.0 mmol) of 2-amino-3-(3,5-difluoro-phenyl)-propionic acid (1.05 g, 5 mmol) was dissolved in 30.0 mL of MeOH, then 1.0 mL of thionyl chloride was added dropwise. The mixture was refluxed overnight. Evaporation of the solvent yielded the solid 2-Amino-3-(3,5-difluoro-phenyl)-propionic acid methyl ester HCl salt (1.26 g, 100%), and it was used directly in the next step.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[C:9]([F:14])[CH:8]=1)[C:3]([OH:5])=[O:4].S(Cl)([Cl:17])=O.[CH3:19]O>>[ClH:17].[CH3:19][O:4][C:3](=[O:5])[CH:2]([NH2:1])[CH2:6][C:7]1[CH:8]=[C:9]([F:14])[CH:10]=[C:11]([F:13])[CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
NC(C(=O)O)CC1=CC(=CC(=C1)F)F
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(C(CC1=CC(=CC(=C1)F)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.